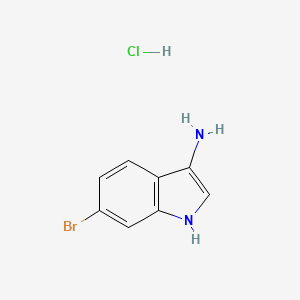

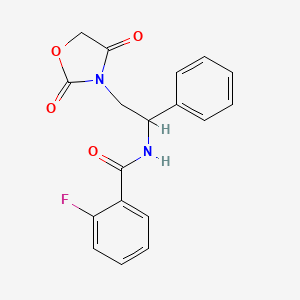

![molecular formula C20H23BrClN3OS B3017964 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride CAS No. 1216865-47-2](/img/structure/B3017964.png)

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride" is a derivative that falls within the class of benzothiazole compounds. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The structure of the compound suggests the presence of a benzothiazole moiety, a dimethylamino group, and a phenylpropanamide segment, which may contribute to its chemical and biological properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the formation of the benzothiazole ring followed by various functionalization reactions. In the context of similar compounds, the synthesis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides has been reported, where the key steps include the formation of the benzamide moiety and subsequent halogenation . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, involving the formation of the benzothiazole core, followed by the introduction of the dimethylaminoethyl and phenylpropanamide groups.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a heterocyclic benzothiazole ring system. The structure of a related compound, 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one, shows partial double-bond character between the two heterocyclic moieties, leading to an almost planar molecular structure . This planarity and the presence of halogen atoms can significantly influence the intermolecular interactions and the overall molecular conformation of the compound.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including halogenation, alkylation, and acylation, due to the reactive sites present on the benzothiazole ring and the attached substituents. The reactivity of the halogen atoms, particularly bromine, can facilitate further chemical transformations, such as Suzuki coupling or nucleophilic substitution reactions. The dimethylamino group may also participate in reactions typical of secondary amines, such as quaternization or alkylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of halogen atoms, like bromine, can increase the molecular weight and influence the lipophilicity of the compound. The planar structure and the potential for hydrogen bonding, as seen in related compounds through N–H⋯O and C–H⋯O interactions, can affect the compound's solubility and crystalline properties . The electronic properties of the benzothiazole ring, along with the substituents, can also impact the compound's absorption spectra and fluorescence characteristics.

Wissenschaftliche Forschungsanwendungen

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them valuable in the field of drug discovery and development. Several studies have focused on synthesizing and characterizing benzothiazole derivatives for their potential applications as antimicrobial, anticancer, and anti-inflammatory agents.

For instance, compounds synthesized from benzothiazole and thiazole derivatives have shown promising anticancer activities, with some possessing cytotoxic properties against various cancer cell lines. These studies suggest the potential of benzothiazole derivatives in developing new anticancer therapies (Racané et al., 2006), (Osmaniye et al., 2018).

Furthermore, benzothiazole derivatives have been evaluated for their antimicrobial properties, with some compounds exhibiting activity against resistant bacterial strains, highlighting their potential in addressing the global challenge of antimicrobial resistance (Anuse et al., 2019).

Additionally, benzothiazole compounds have been explored for their corrosion inhibition properties, offering potential applications in the protection of metals against corrosion. This indicates the versatility of benzothiazole derivatives in various industrial applications (Hu et al., 2016).

Eigenschaften

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3OS.ClH/c1-23(2)12-13-24(19(25)11-8-15-6-4-3-5-7-15)20-22-17-10-9-16(21)14-18(17)26-20;/h3-7,9-10,14H,8,11-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZDRNQQLZAJBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

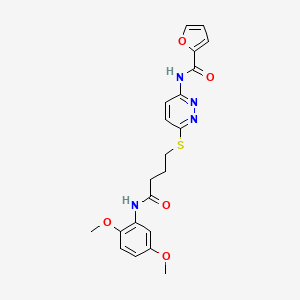

![[2-[(3-Cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3017884.png)

![7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

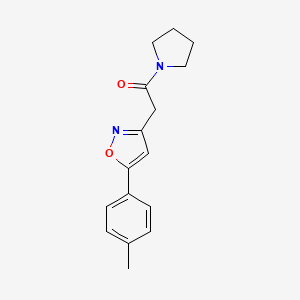

![2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3017890.png)

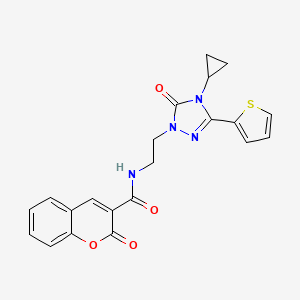

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3017894.png)

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)

![t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate](/img/structure/B3017901.png)

![Methyl 2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetate](/img/structure/B3017902.png)